2-Cycloocten-1-ol
Overview
Description
2-Cycloocten-1-ol is a chemical compound known for its unique structural and chemical properties It is characterized by the presence of a double bond in the E-configuration, which significantly influences its reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloocten-1-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of a precursor compound that undergoes a series of chemical reactions, such as hydrogenation and isomerization, to form this compound. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain this compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-Cycloocten-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in biochemical assays to investigate enzyme activities or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its role in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Cycloocten-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(2E)-Butene: Similar in having an E-configuration double bond but differs in its functional groups and reactivity.
(2E)-Hexene: Another compound with an E-configuration double bond, used for comparison in terms of reactivity and applications.
Uniqueness
2-Cycloocten-1-ol stands out due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2 |
InChI Key |
UJZBDMYKNUWDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.